3-Fluorobenzyl alcohol

Catalog No.
S607141
CAS No.
456-47-3
M.F
C7H7FO
M. Wt
126.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzyl alcohol

CAS Number

456-47-3

Product Name

3-Fluorobenzyl alcohol

IUPAC Name

(3-fluorophenyl)methanol

Molecular Formula

C7H7FO

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2

InChI Key

QDHRSLFSDGCJFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CO

Canonical SMILES

C1=CC(=CC(=C1)F)CO

Substrate in Enzyme Activity Studies:

One documented use of 3-Fluorobenzyl alcohol involves its role as a substrate for studying the activity of specific enzymes. A research paper published in "Biochimica et Biophysica Acta" utilized 3-Fluorobenzyl alcohol to investigate the pH dependence of aryl-alcohol oxidase activity, an enzyme responsible for breaking down specific aromatic alcohols [].

Organic Synthesis:

3-Fluorobenzyl alcohol serves as a valuable starting material for the synthesis of more complex molecules. Its functional groups (fluorine and hydroxyl) allow for various chemical reactions, enabling the creation of diverse fluorinated derivatives. These derivatives can find applications in various fields, including pharmaceuticals and materials science [].

Potential Future Applications:

Due to its unique chemical properties, 3-Fluorobenzyl alcohol holds potential for future research endeavors. Some potential areas of exploration include:

  • Development of Novel Pharmaceuticals: The presence of the fluorine atom can alter the pharmacological properties of molecules derived from 3-Fluorobenzyl alcohol, potentially leading to new drugs with improved efficacy or reduced side effects [].
  • Fluorinated Materials Science: Incorporation of 3-Fluorobenzyl alcohol into polymers or other materials could lead to the development of materials with specific functionalities, such as improved thermal stability or unique optical properties [].

Molecular Structure Analysis

The key feature of 3-fluorobenzyl alcohol's structure is the presence of a hydroxyl group (OH) attached to a benzyl group (C6H5CH2-). The benzyl group itself is connected to a benzene ring, which has a fluorine atom substituted at the third position (meta position). This fluorine substitution can influence the electronic properties of the molecule compared to non-fluorinated benzyl alcohol [].


Chemical Reactions Analysis

Several reactions involving 3-fluorobenzyl alcohol are relevant in scientific research. Here's an overview of a few:

  • Synthesis: 3-Fluorobenzyl alcohol can be synthesized through various methods, including the reduction of 3-fluorobenzoic acid or its derivatives [].

Equation 1: Reduction of 3-fluorobenzoic acid with Lithium Aluminum Hydride (LiAlH4)

C6H4FCOOH (3-fluorobenzoic acid) + 4 LiAlH4 -> C6H4FCH2OH (3-fluorobenzyl alcohol) + Al(OH)3 + LiOH
  • Substitution reactions

    The hydroxyl group in 3-fluorobenzyl alcohol can be replaced with other functional groups using appropriate reagents.

  • Esterification

    Reaction with carboxylic acids can form esters [].

  • Etherification

    Reaction with alkyl halides can form ethers [].

  • Halogenation

    The aromatic ring can undergo halogenation reactions under specific conditions [].


Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: 104-105 °C/22 mmHg (literature value) [].
  • Density: 1.164 - 1.342 g/mL at 25 °C (literature values) [].
  • Refractive index: n20/D 1.513 - 1.532 (literature values) [].
  • Solubility: Soluble in organic solvents like ethanol, methanol, and dichloromethane [].
  • Stability: Relatively stable under normal storage conditions [].

Currently, there is no documented research on a specific mechanism of action for 3-fluorobenzyl alcohol itself in biological systems. Its applications likely stem from its use as a precursor or intermediate in the synthesis of other bioactive molecules.

  • Flammability: Organic liquids like 3-fluorobenzyl alcohol can be flammable. Standard laboratory safety practices for handling flammable liquids should be followed [].
  • Mild irritation: It may cause mild skin or eye irritation upon contact. Standard personal protective equipment (PPE) like gloves and safety glasses should be worn during handling [].

XLogP3

1.5

Boiling Point

201.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

456-47-3

Wikipedia

3-fluorobenzyl alcohol

Dates

Modify: 2023-08-15

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